molecular formula C10H11BrO2 B8617986 2-[(4-Bromophenoxy)methyl]-2-methyloxirane

2-[(4-Bromophenoxy)methyl]-2-methyloxirane

Cat. No. B8617986
M. Wt: 243.10 g/mol
InChI Key: DFWSOBQHHKXKKL-UHFFFAOYSA-N
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Patent
US08598358B2

Procedure details

4-Bromophenol (80 g, 462 mmol), 2-(chloromethyl)-2-methyloxirane (400 ml) and potassium carbonate (95.86 g, 693 mmol) were mixed and allowed to react at 100° C. for 4 hours. After the reaction was completed, the mixture was concentrated under reduced pressure. Ethyl acetate (200 ml) and water (400 ml) were added thereto, followed by extraction. The water layer was extracted with ethyl acetate (200 ml). The organic layer was washed with water (200 ml) twice. The organic layer was then concentrated under reduced pressure to remove the ethyl acetate. Thereafter, toluene was added and the resulting mixture was concentrated under reduced pressure, obtaining 120 g of crude product.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
95.86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:16][C:17]1([CH3:20])[CH2:19][O:18]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:16][C:17]2([CH3:20])[CH2:19][O:18]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
95.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
ClCC1(OC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (200 ml) and water (400 ml) were added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (200 ml) twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethyl acetate
ADDITION
Type
ADDITION
Details
Thereafter, toluene was added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCC2(OC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.